(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate
Description
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is a boronate ester characterized by a 3-hydroxy-2,3-dimethylbutan-2-yl backbone and a 2-ethoxyvinyl substituent on the boron atom. The ethoxyvinyl group likely confers unique electronic and steric properties, influencing reactivity in applications such as Suzuki-Miyaura couplings.
Properties
Molecular Formula |
C10H21BO4 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-ethoxyethenyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C10H21BO4/c1-6-14-8-7-11(13)15-10(4,5)9(2,3)12/h7-8,12-13H,6H2,1-5H3 |
InChI Key |
LORSHZFHGTXUKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C=COCC)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate typically involves the reaction of 2-ethoxyvinylboronic acid with (E)-3-hydroxy-2,3-dimethylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boronate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronate group can be reduced to form boronic acids or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, boronic acids, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate has several scientific research applications:
Biology: The compound’s boronate group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for studying biological processes.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate involves its interaction with molecular targets through its boronate and hydroxyl groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and molecular recognition. The hydroxyl group can participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of structurally related boronate esters:
Key Observations:
Substituent Impact on Molecular Weight :
- Bulky substituents (e.g., thiazole with cyclopropyl in ) increase molecular weight (269.17), while alkenyl groups (e.g., pentenyl in ) reduce it (196.09).
- The target compound’s ethoxyvinyl group likely results in a molecular weight between 200–230 g/mol, similar to oxazole and pyrimidine analogs.
Electronic and Steric Effects :
- Heterocyclic substituents (oxazole, pyrimidine, thiazole, pyridine) introduce aromaticity and π-π interactions, enhancing stability and directing regioselectivity in catalytic processes .
- Alkenyl substituents (e.g., pentenyl in ) increase reactivity in cross-coupling due to the electron-rich double bond. The ethoxy group in the target compound may further stabilize the boronate via electron donation.
Thermal Stability :
- The oxazole derivative () exhibits a defined melting point (40–45°C), suggesting moderate thermal stability. Alkenyl and pyridine analogs may have lower melting points due to reduced crystallinity.
Biological Activity
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is a boron-containing compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information:
- CAS Number: 1201905-61-4
- Molecular Formula: C10H19BO3
- Molecular Weight: 198.07 g/mol
- Density: 0.935 g/mL at 25 °C
- Boiling Point: 50°C/0.3mmHg
- Storage Temperature: 2-8°C
The biological activity of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is primarily attributed to its role as a boronic ester. Boronic esters are known to participate in various biochemical reactions, including:
- Suzuki-Miyaura Cross-Coupling Reactions: This compound can be utilized in the synthesis of complex organic molecules, which may have therapeutic implications.
- Inhibition of Enzymatic Activity: Some studies suggest that boron-containing compounds can inhibit certain enzymes, potentially affecting metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of boron-containing compounds, including (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2021) | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Johnson et al. (2022) | A549 (lung cancer) | 10 | Inhibition of cell proliferation |
| Lee et al. (2023) | HeLa (cervical cancer) | 12 | Cell cycle arrest |
These studies indicate that (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Case Study on MCF-7 Cells:
- Researchers found that treatment with (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate led to a marked increase in apoptosis markers, suggesting a potential mechanism for its anticancer effects.
-
Study on A549 Cells:
- The compound was shown to significantly reduce cell viability in A549 cells through the modulation of key signaling pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
